molecular formula C20H23N3O2 B2372277 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide CAS No. 1798511-13-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide

Cat. No.: B2372277
CAS No.: 1798511-13-3
M. Wt: 337.423
InChI Key: BDKYGPZOQPVIRW-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Molecular Synthesis and Structural Analysis

Research on similar compounds involves detailed synthesis processes and structural characterization. For example, the synthesis and structural study of tropane benzamides and related compounds involve complex synthesis methods and NMR techniques for molecular structure determination, showcasing the potential for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide in synthetic chemistry and structural analysis (E. Gálvez et al., 1990).

Electropolymerization and Material Properties

The study of conducting polymers from low oxidation potential monomers, such as derivatized bis(pyrrol-2-yl) arylenes, through electropolymerization, suggests potential applications of this compound in the development of new materials with unique electrical and optical properties (G. Sotzing et al., 1996).

Drug Discovery and Biological Applications

Research into novel compounds for drug discovery involves exploring the biological activities and therapeutic potentials of chemical entities. Studies on compounds with similar structures, such as benzamide derivatives for anti-inflammatory activities, indicate the relevance of chemical synthesis in the development of new therapeutic agents (H. Ikuta et al., 1987).

Advanced Analytical Techniques

The development of high-sensitive biosensors based on modified electrodes, such as those involving FePt/CNTs nanocomposites and specific benzamide derivatives for the determination of biomolecules, highlights the potential for this compound in analytical chemistry and sensor technology (H. Karimi-Maleh et al., 2014).

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, potentially preventing the progression and development of several cancers .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Properties

IUPAC Name

4-propan-2-yloxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15(2)25-18-8-6-17(7-9-18)20(24)22-12-4-13-23-14-10-16-5-3-11-21-19(16)23/h3,5-11,14-15H,4,12-13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKYGPZOQPVIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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